molecular formula C14H20N2 B13045394 (R)-Cyclopropyl[4-(pyrrolidin-1-YL)phenyl]methanamine

(R)-Cyclopropyl[4-(pyrrolidin-1-YL)phenyl]methanamine

Cat. No.: B13045394
M. Wt: 216.32 g/mol
InChI Key: ZUIMIERCUULAAC-CQSZACIVSA-N
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Description

(R)-Cyclopropyl[4-(pyrrolidin-1-yl)phenyl]methanamine (CAS 1269981-36-3) is a chiral chemical building block of high value in medicinal chemistry and neuroscience research. This compound features a stereogenic center with a cyclopropyl group adjacent to a 4-(pyrrolidin-1-yl)phenyl moiety, a structural motif prevalent in ligands targeting G-protein-coupled receptors (GPCRs) . Its chiral (R)-configuration is critical for achieving stereoselective interactions with biological targets, making it an essential precursor for developing enantiomerically pure pharmaceuticals. Research indicates that structurally similar compounds containing the cyclopropyl[4-(pyrrolidin-1-yl)phenyl] scaffold are key intermediates in the synthesis of potential therapeutics, including dual-target ligands for the central nervous system . For instance, such chiral amines are utilized in developing novel molecular frameworks that act as modulators for receptors like cannabinoid type-1 (CB1) or as components of dual-target mu-opioid receptor (MOR) agonist and dopamine D3 receptor (D3R) antagonists . The presence of the pyrrolidine and cyclopropyl groups contributes to favorable physicochemical properties, which can influence the compound's bioavailability and blood-brain barrier permeability . This reagent is intended for use in organic synthesis, drug discovery, and the preparation of compound libraries for high-throughput screening. This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C14H20N2

Molecular Weight

216.32 g/mol

IUPAC Name

(R)-cyclopropyl-(4-pyrrolidin-1-ylphenyl)methanamine

InChI

InChI=1S/C14H20N2/c15-14(11-3-4-11)12-5-7-13(8-6-12)16-9-1-2-10-16/h5-8,11,14H,1-4,9-10,15H2/t14-/m1/s1

InChI Key

ZUIMIERCUULAAC-CQSZACIVSA-N

Isomeric SMILES

C1CCN(C1)C2=CC=C(C=C2)[C@@H](C3CC3)N

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)C(C3CC3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Cyclopropyl[4-(pyrrolidin-1-YL)phenyl]methanamine typically involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.

    Attachment of the Phenyl Ring: The phenyl ring can be introduced via Friedel-Crafts alkylation or acylation reactions.

    Introduction of the Pyrrolidinyl Group: The pyrrolidinyl group can be attached through nucleophilic substitution reactions, where a pyrrolidine derivative reacts with a suitable leaving group on the phenyl ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and implementing purification techniques to ensure the desired product’s purity.

Chemical Reactions Analysis

Types of Reactions

®-Cyclopropyl[4-(pyrrolidin-1-YL)phenyl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides, converting the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the pyrrolidinyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with a palladium catalyst, sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

(R)-Cyclopropyl[4-(pyrrolidin-1-YL)phenyl]methanamine has the molecular formula C14H20N2 and a molecular weight of approximately 216.32 g/mol. The compound features a cyclopropyl group, a pyrrolidine moiety, and an amine functional group, which contribute to its unique biological activity and chemical reactivity.

Research indicates that this compound interacts with specific molecular targets, particularly histamine receptors, which are involved in cognitive processes and memory functions. Structural modifications of similar compounds have shown shifts in biological activity from antagonist to agonist effects, highlighting the significance of stereochemistry in determining pharmacological properties.

Applications in Research

  • Pharmacology :
    • This compound has been studied for its potential as a modulator of histamine receptors. Its unique structure allows it to engage in specific binding interactions that can influence receptor activity, making it a candidate for drug development targeting neurological disorders.
  • Structure-Activity Relationship Studies :
    • The compound serves as a reference point in structure-activity relationship studies to understand how modifications to its structure affect biological activity. For instance, variations in the pyrrolidine ring have demonstrated significant differences in receptor affinity and activity profiles .

Case Studies

Several studies have explored the pharmacological potential of this compound:

  • Histamine Receptor Modulation : A study demonstrated that modifications to the pyrrolidine moiety significantly altered the compound's affinity for histamine receptors, suggesting its utility in developing targeted therapies for cognitive dysfunctions associated with histaminergic signaling disorders .
  • Metabolic Stability Assessments : Research investigating the metabolic stability of related compounds highlighted that modifications on the pyrrolidine ring affected the overall stability and bioavailability of the compound, which is critical for therapeutic applications .

Mechanism of Action

The mechanism of action of ®-Cyclopropyl[4-(pyrrolidin-1-YL)phenyl]methanamine involves its interaction with molecular targets, such as receptors or enzymes. The cyclopropyl and pyrrolidinyl groups contribute to the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Key Observations

Substituent Effects: The 4-pyrrolidinyl group in the target compound enhances basicity compared to halogenated analogs (e.g., 4-F or 4-CF₃), as pyrrolidine is a strong electron donor. This may improve solubility in polar solvents .

Stereochemical Considerations: The R-configuration distinguishes the target compound from its S-enantiomer and racemic mixtures.

Physicochemical Properties :

  • The cyclopropane ring introduces steric hindrance and rigidity, which could enhance stability against enzymatic degradation compared to flexible chains (e.g., benzylamine in ) .
  • Hydrochloride salts (e.g., ) generally exhibit higher solubility in aqueous media than free bases, a critical factor in pharmaceutical formulations .

Safety Profile :

  • Compounds like [4-(pyrrolidin-1-yl)phenyl]methylamine () are flagged as corrosive, suggesting similar handling precautions may apply to the target compound, especially in its salt forms .

Biological Activity

(R)-Cyclopropyl[4-(pyrrolidin-1-YL)phenyl]methanamine is a chiral compound characterized by a unique cyclopropyl group and a pyrrolidine moiety attached to a phenyl ring. Its molecular formula is C14H20N2, and it has a molecular weight of approximately 216.32 g/mol. This compound has garnered attention for its potential biological activities, particularly in the realm of pharmacology.

Structure and Properties

The structural features of this compound are significant for its biological activity. The presence of the cyclopropyl group can influence the compound's interaction with biological targets, while the pyrrolidine ring contributes to its pharmacokinetic properties.

Property Value
Molecular FormulaC14H20N2
Molecular Weight216.32 g/mol
CAS Number1269782-33-3
Structural FeaturesCyclopropyl, Pyrrolidine, Phenyl

Pharmacological Potential

Research indicates that this compound may interact with various receptors, particularly those involved in cognitive processes and neurological functions. Its potential as a modulator for histamine receptors has been highlighted, suggesting implications for memory and cognition enhancement.

The compound's mechanism of action is believed to involve modulation of receptor activity, which can shift from antagonist to agonist effects depending on structural modifications. This underscores the importance of stereochemistry and substituent positioning in determining biological activity.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Histamine Receptor Modulation : Research has shown that compounds with similar structures can significantly affect histamine receptor activity, which is crucial for cognitive functions. The unique structural features of this compound may enhance its binding affinity to these receptors .
  • Dopaminergic Activity : A study identified key dopaminergic moieties in related compounds, suggesting that this compound could also exhibit dopaminergic effects, potentially impacting mood and behavior .
  • Metabolic Stability : Investigations into the metabolic pathways of structurally similar compounds revealed that modifications to the pyrrolidine ring significantly affect stability and clearance rates in vivo. Understanding these properties is essential for optimizing therapeutic applications .

Comparative Analysis with Similar Compounds

The following table summarizes some compounds structurally similar to this compound, highlighting their unique aspects and pharmacological profiles:

Compound Name Structural Features Unique Aspects
3,4-DimethoxyphenethylamineContains methoxy groups instead of pyrrolidineExhibits different receptor affinity profiles
4-MethoxybenzylamineHas a methoxy group on the benzene ringDifferent pharmacological properties
N,N-Dimethyl-2-propanamineA tertiary amine with varied substituentsDifferent steric hindrance affecting interaction

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